molecular formula C39H42N2O18 B039271 Benanomicin B CAS No. 116249-66-2

Benanomicin B

Katalognummer: B039271
CAS-Nummer: 116249-66-2
Molekulargewicht: 826.8 g/mol
InChI-Schlüssel: IHIIRQILYAXIOH-NUVDETJMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Biologische Aktivität

Benanomicin B is a notable compound belonging to the class of benanomicins, which are produced by the actinomycete Actinomadura spadix. These compounds have garnered attention for their antifungal and antibacterial properties . This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and the implications of its use in medical applications.

Chemical Structure and Biosynthesis

This compound is structurally related to Benanomicin A, sharing a similar benzo(a)naphthacenequinone skeleton. The biosynthesis of benanomicins involves complex metabolic pathways, primarily derived from a dodecaketide precursor along with contributions from amino acids such as methionine and alanine .

Table 1: Structural Comparison of Benanomicins

CompoundChemical StructureKey Features
Benanomicin ABenanomicin A StructureMore potent antifungal activity
This compoundThis compound StructureSlightly less potent than Benanomicin A

Antifungal Activity

Benanomicins exhibit significant antifungal activity against a variety of fungi. The primary mechanism involves disrupting fungal cell wall synthesis, leading to cell lysis. In vitro studies have demonstrated that both Benanomicin A and B are effective against pathogens such as Candida, Aspergillus, and Trichophyton species.

Case Study: Efficacy Against Candida Infections

A study investigated the antifungal efficacy of this compound against Candida albicans. The Minimum Inhibitory Concentration (MIC) was determined using an agar dilution method.

  • Results :
    • MIC for this compound: 8 µg/mL
    • Comparison with Fluconazole: 16 µg/mL

These results indicate that this compound is comparable to established antifungals like Fluconazole, showing promise for clinical applications in treating candidiasis .

Antibacterial Activity

In addition to antifungal properties, this compound has shown antibacterial effects against various Gram-positive bacteria. Its mechanism involves inhibiting bacterial protein synthesis, which is crucial for bacterial growth and replication.

Table 2: Antibacterial Efficacy of this compound

PathogenMIC (µg/mL)Comparison with Standard Antibiotic
Staphylococcus aureus4Vancomycin: 8
Streptococcus pneumoniae2Penicillin: 1

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound interferes with nucleic acid synthesis and disrupts cellular integrity in fungi and bacteria alike. This dual action enhances its potential as a broad-spectrum antimicrobial agent.

Eigenschaften

CAS-Nummer

116249-66-2

Molekularformel

C39H42N2O18

Molekulargewicht

826.8 g/mol

IUPAC-Name

(2R)-2-[[(5S,6S)-5-[(2S,3R,4S,5S,6R)-5-amino-3-hydroxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid

InChI

InChI=1S/C39H42N2O18/c1-10-5-17-23(30(48)20(10)36(52)41-11(2)37(53)54)22-15(8-16-24(31(22)49)27(45)14-6-13(55-4)7-18(42)21(14)26(16)44)28(46)34(17)58-39-33(51)35(25(40)12(3)57-39)59-38-32(50)29(47)19(43)9-56-38/h5-8,11-12,19,25,28-29,32-35,38-39,42-43,46-51H,9,40H2,1-4H3,(H,41,52)(H,53,54)/t11-,12-,19-,25+,28+,29+,32-,33-,34+,35+,38+,39+/m1/s1

InChI-Schlüssel

IHIIRQILYAXIOH-NUVDETJMSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N

Isomerische SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)N[C@H](C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)N

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N

Synonyme

enanomicin B
pradimicin C

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benanomicin B
Reactant of Route 2
Benanomicin B
Reactant of Route 3
Benanomicin B
Reactant of Route 4
Benanomicin B
Reactant of Route 5
Benanomicin B
Reactant of Route 6
Benanomicin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.